molecular formula C19H18F4N2O2 B11470200 2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide

2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide

Cat. No.: B11470200
M. Wt: 382.4 g/mol
InChI Key: CEVPLHMTCLOHOH-UHFFFAOYSA-N
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Description

2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide is a complex organic compound with significant applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide is unique due to its specific substitution pattern and the presence of both fluoro and trifluoromethyl groups

Properties

Molecular Formula

C19H18F4N2O2

Molecular Weight

382.4 g/mol

IUPAC Name

2-fluoro-N-[3-methyl-2-(2-methylpropanoylamino)phenyl]-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H18F4N2O2/c1-10(2)17(26)25-16-11(3)5-4-6-15(16)24-18(27)13-9-12(19(21,22)23)7-8-14(13)20/h4-10H,1-3H3,(H,24,27)(H,25,26)

InChI Key

CEVPLHMTCLOHOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)F)NC(=O)C(C)C

Origin of Product

United States

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